5-Nitro-2-pyrimidinol sodium salt
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Overview
Description
5-Nitro-2-pyrimidinol sodium salt is a chemical compound with the molecular formula C4H2N3NaO3 and a molecular weight of 163.06675 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a nitro group (-NO2) at the 5-position and a hydroxyl group (-OH) at the 2-position of the pyrimidine ring, with sodium as the counterion.
Preparation Methods
The synthesis of 5-Nitro-2-pyrimidinol sodium salt typically involves the nitration of 2-pyrimidinol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by neutralization with sodium hydroxide to form the sodium salt . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Nitro-2-pyrimidinol sodium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common reagents used in these reactions include nitric acid, sulfuric acid, sodium hydroxide, hydrogen gas, and palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Nitro-2-pyrimidinol sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-pyrimidinol sodium salt involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes and disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
5-Nitro-2-pyrimidinol sodium salt can be compared with other nitro-substituted pyrimidine derivatives, such as 5-nitro-2-pyrimidinamine and 5-nitro-2-pyrimidinethanol. These compounds share similar structural features but differ in the substituents attached to the pyrimidine ring. The presence of different functional groups can influence their chemical reactivity and biological activities, making each compound unique in its applications .
Properties
Molecular Formula |
C4H2N3NaO3 |
---|---|
Molecular Weight |
163.07 g/mol |
IUPAC Name |
sodium;5-nitropyrimidin-2-olate |
InChI |
InChI=1S/C4H3N3O3.Na/c8-4-5-1-3(2-6-4)7(9)10;/h1-2H,(H,5,6,8);/q;+1/p-1 |
InChI Key |
ULCYNAHFJVTWKF-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC(=N1)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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